molecular formula C15H24O B081349 alpha-Cedrene epoxide CAS No. 13567-39-0

alpha-Cedrene epoxide

Cat. No.: B081349
CAS No.: 13567-39-0
M. Wt: 220.35 g/mol
InChI Key: HZRFVTRTTXBHSE-RNEKMQJUSA-N
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Description

Alpha-Cedrene Epoxide, also known as 8,9-epoxycedrane, is a sesquiterpenoid compound with the molecular formula C15H24O. It is derived from alpha-cedrene, a natural component found in the essential oils of cedarwood. This compound is characterized by its unique tricyclic structure and the presence of an epoxide functional group, which imparts distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Alpha-Cedrene Epoxide is typically synthesized through the epoxidation of alpha-cedrene. The most common method involves the reaction of alpha-cedrene with a peracid, such as meta-chloroperoxybenzoic acid (mCPBA), under mild conditions. The reaction proceeds as follows: [ \text{Alpha-Cedrene} + \text{mCPBA} \rightarrow \text{this compound} + \text{m-chlorobenzoic acid} ]

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product. The use of environmentally friendly oxidizing agents, such as hydrogen peroxide, is also explored to minimize the environmental impact.

Types of Reactions:

    Oxidation: this compound can undergo further oxidation to form diols or other oxygenated derivatives.

    Reduction: The epoxide ring can be reduced to form alcohols using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of various substituted products.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, meta-chloroperoxybenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed:

    Diols: Formed through the oxidation of the epoxide ring.

    Alcohols: Formed through the reduction of the epoxide ring.

    Substituted Products: Formed through nucleophilic substitution reactions.

Scientific Research Applications

Alpha-Cedrene Epoxide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and natural products.

    Biology: Studied for its potential antimicrobial and insecticidal properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the fragrance industry for its woody and earthy scent, often used in perfumes and cosmetics.

Mechanism of Action

The mechanism of action of Alpha-Cedrene Epoxide involves its interaction with various molecular targets and pathways. The epoxide functional group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and DNA. This can lead to the modulation of enzyme activity, disruption of cellular processes, and induction of cell death in cancer cells. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Alpha-Cedrene Epoxide can be compared with other similar compounds, such as:

    Cedroxyde: Another epoxide derived from cedarwood, known for its woody scent and stability in various formulations.

    Andrane: A synthetic compound with a similar structure but different olfactory properties, often used in perfumery.

Uniqueness: this compound is unique due to its specific tricyclic structure and the presence of an epoxide functional group, which imparts distinct chemical reactivity and biological activity. Its combination of woody scent and potential therapeutic effects makes it a valuable compound in both the fragrance and pharmaceutical industries.

Properties

CAS No.

13567-39-0

Molecular Formula

C15H24O

Molecular Weight

220.35 g/mol

IUPAC Name

(1R,2R,5S,7R,8S)-2,6,6,8-tetramethyl-9-oxatetracyclo[5.4.1.01,5.08,10]dodecane

InChI

InChI=1S/C15H24O/c1-9-5-6-10-13(2,3)11-7-15(9,10)8-12-14(11,4)16-12/h9-12H,5-8H2,1-4H3/t9-,10+,11-,12?,14+,15-/m1/s1

InChI Key

HZRFVTRTTXBHSE-RNEKMQJUSA-N

SMILES

CC1CCC2C13CC(C2(C)C)C4(C(C3)O4)C

Isomeric SMILES

C[C@@H]1CC[C@@H]2[C@@]13C[C@H](C2(C)C)[C@]4(C(C3)O4)C

Canonical SMILES

CC1CCC2C13CC(C2(C)C)C4(C(C3)O4)C

Key on ui other cas no.

29597-36-2
13567-39-0

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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